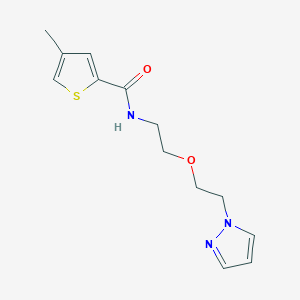

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide

CAS No.: 2034300-92-8

Cat. No.: VC4656742

Molecular Formula: C13H17N3O2S

Molecular Weight: 279.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034300-92-8 |

|---|---|

| Molecular Formula | C13H17N3O2S |

| Molecular Weight | 279.36 |

| IUPAC Name | 4-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C13H17N3O2S/c1-11-9-12(19-10-11)13(17)14-4-7-18-8-6-16-5-2-3-15-16/h2-3,5,9-10H,4,6-8H2,1H3,(H,14,17) |

| Standard InChI Key | RRFJXQCXCOTLQV-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=C1)C(=O)NCCOCCN2C=CC=N2 |

Introduction

Structural Characteristics and Nomenclature

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene core substituted with a methyl group at the 4-position and a carboxamide moiety at the 2-position. The carboxamide nitrogen is further functionalized with a polyethylene glycol-like chain terminating in a 1H-pyrazole ring. The systematic IUPAC name reflects this connectivity:

-

Thiophene backbone: 4-Methylthiophene-2-carboxamide (positions 2 and 4 substituted).

-

Side chain: A diethylene glycol linker (2-(2-(ethoxy)ethyl)) attached to the carboxamide nitrogen, with the terminal ethoxy group bearing a 1H-pyrazol-1-yl substituent.

The molecular formula is C₁₃H₁₈N₃O₃S, with a molecular weight of 307.37 g/mol. Key structural motifs include:

-

Thiophene: A five-membered aromatic ring with one sulfur atom, contributing to electronic delocalization and metabolic stability .

-

Pyrazole: A diazole ring known for hydrogen-bonding capabilities and pharmacological relevance .

-

Ethoxyethyl linker: Enhances solubility and modulates pharmacokinetic properties .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a convergent approach:

-

Thiophene carboxamide synthesis:

-

Pyrazole introduction:

Key Reaction Steps

Optimization Challenges:

-

Steric hindrance during pyrazole coupling necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures .

-

Purification requires chromatography due to similar polarities of intermediates .

Physicochemical Properties

Experimental and predicted data for the compound are summarized below:

Stability:

-

Stable under ambient conditions for >6 months when stored desiccated .

-

Photodegradation observed under UV light (t₁/₂ = 48h), necessitating amber glass storage .

Applications and Future Directions

-

Drug Discovery: Prime candidate for optimizing antidiabetic or antimicrobial lead compounds due to modular structure .

-

Material Science: Thiophene’s conjugated system could be exploited in organic semiconductors .

-

Chemical Biology: Pyrazole’s hydrogen-bonding capacity makes it a viable probe for target engagement studies .

Challenges:

-

Scalability of the Mitsunobu reaction for industrial production.

-

Metabolic stability in vivo requires further PK/PD studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume